molecular formula C19H16ClF3N6O2 B1670910 Thrombin Inhibitor 2 CAS No. 312904-62-4

Thrombin Inhibitor 2

Cat. No. B1670910
M. Wt: 452.8 g/mol
InChI Key: AATHXZYXWMKUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thrombin Inhibitor 2 is a small molecule direct thrombin inhibitor . It belongs to a class of medication that acts as anticoagulants (delaying blood clotting) by directly inhibiting the enzyme thrombin (factor IIa) . Some are in clinical use, while others are undergoing clinical development .


Synthesis Analysis

The synthesis of Thrombin Inhibitor 2 involves computer-aided molecular design using a docking program based on the genetic algorithm of global energy minimization . The designed molecules with the best scoring functions (calculated binding energies) were synthesized . The chemical structures of three small molecule thrombin inhibitors have been developed .


Molecular Structure Analysis

The molecular structure of Thrombin Inhibitor 2 was designed using a docking program SOL, which is based on the genetic algorithm of global energy minimization in the framework of a Merck Molecular Force Field . This program takes into account the effects of solvent .


Chemical Reactions Analysis

Thrombin Inhibitor 2 binds directly to thrombin and blocks its interaction with its substrates . The inhibitors’ structure directly influenced reaction yields . Sterically demanding aminotriazoles and acyl moieties both affected the product formation negatively .

Scientific Research Applications

Role in Anticoagulant Therapy

Direct thrombin inhibitors, including Thrombin Inhibitor 2, play a significant role in anticoagulant therapy. They are beneficial for the prophylaxis of venous and arterial thrombosis, as well as myocardial infarction. Their development has been complex, with a focus on creating potent anticoagulants for clinical use (Schwienhorst, 2006).

Therapeutic Potential Beyond Coagulation

Thrombin inhibitors, including Thrombin Inhibitor 2, have shown potential beyond just anticoagulation. They may have therapeutic applications in inflammation, cancer, and neurodegenerative diseases due to thrombin's multifunctional role in the body (Tapparelli et al., 1993).

Comparison with Other Anticoagulants

Studies comparing various thrombin inhibitors, including Thrombin Inhibitor 2, have been conducted. These comparisons consider factors like thrombin inhibition constants, effectiveness in inhibiting fibrin fiber formation, and therapeutic doses used in both animal and human trials (Zavyalova et al., 2016).

Advancements in Drug Design

Research in the field of thrombin inhibitors, including Thrombin Inhibitor 2, has advanced significantly, with a focus on designing molecules that are potent and selective. These advancements are crucial for the development of more effective antithrombotic agents (Hilpert et al., 1994).

Novel Approaches to Enhance Activity

Innovative strategies have been explored to enhance the activity and efficacy of thrombin inhibitors. This includes the use of fusion aptamers and other molecular approaches to target thrombin more effectively (Müller et al., 2007).

Impact on Drug Development

The research on thrombin inhibitors, including Thrombin Inhibitor 2, has had a significant impact on the development of new anticoagulant drugs. This includes addressing challenges in pharmacokinetics and developing orally available inhibitors for broader clinical application (Menear, 1998).

Future Directions

The development of new anticoagulants is an important goal for the improvement of thromboses treatments . The high efficacy, stability, and low acute toxicity reveal that the inhibitors that were developed may be promising for potential medical applications .

properties

IUPAC Name

2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHXZYXWMKUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thrombin Inhibitor 2

CAS RN

312904-62-4
Record name DPOC-4088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPOC-4088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thrombin Inhibitor 2
Reactant of Route 2
Reactant of Route 2
Thrombin Inhibitor 2
Reactant of Route 3
Reactant of Route 3
Thrombin Inhibitor 2
Reactant of Route 4
Reactant of Route 4
Thrombin Inhibitor 2
Reactant of Route 5
Thrombin Inhibitor 2
Reactant of Route 6
Reactant of Route 6
Thrombin Inhibitor 2

Citations

For This Compound
107
Citations
J Heiner, S Bernhard, H Joerg, K Bernd, W Joachim… - Tetrahedron, 1995 - Elsevier
… Abstract: Potent thrombin inhibitor 2 is prepared in 10 steps with 20% overall yield from commercial 4 on a kg-scale by the convergent approach depicted in Schemes 1 and 2. The (…
Number of citations: 46 www.sciencedirect.com
MA Ibrahim, AH Ghazy, T Maharem, M Khalil - Experimental & applied …, 2001 - Springer
… In the present investigation, the nymphal thrombin inhibitor-2 (NTI-2) has a pI value in the range of 7.2 – 7.5 (Figure 6) different from that of the nymphal factor Xa (FXa) inhibitor (7.7–7.9…
Number of citations: 39 link.springer.com
SF Brady, KJ Stauffer, WC Lumma… - Journal of medicinal …, 1998 - ACS Publications
… We have devised a route to the rapid synthesis of approximately 200 analogues of thrombin inhibitor 2 in which the P 3 residue has been replaced with a range of carboxylic acids. The …
Number of citations: 90 pubs.acs.org
K Lee, SY Hwang, S Hong, CY Hong, CS Lee… - Bioorganic & medicinal …, 1998 - Elsevier
… In summary, 30 different hydrophobic moieties have been investigated in place of the 2-naphthyl group of the potent oral thrombin inhibitor 2, and the derivatives were evaluated for …
Number of citations: 34 www.sciencedirect.com
V Andersson, F Bergstrom, J Branalt… - Journal of Medicinal …, 2016 - ACS Publications
… Herein we describe the synthesis of zwitterionic direct thrombin inhibitor 2, the corresponding macrocyclic prodrugs 3 and 4, and acyclic analogue 5 (Figure 1). We also report the …
Number of citations: 8 pubs.acs.org
MJ Costanzo, BE Maryanoff, LR Hecker… - Journal of medicinal …, 1996 - ACS Publications
… The excellent thrombin inhibitor 2, as well as the reference standards efegatran and argatroban, was evaluated for selectivity versus other, important coagulation enzymes: plasmin, tPA, …
Number of citations: 86 pubs.acs.org
S Sakamoto, T Hirase, S Suzuki… - Thrombosis and …, 1995 - thieme-connect.com
Acute coronary occlusion is one of the life-threatening complica tions of percutaneous transluminal coronary angioplasty (PTCA). It may be caused by several mechanisms, but the …
Number of citations: 20 www.thieme-connect.com
HR Chobanian, B Pio, Y Guo, H Shen… - ACS Medicinal …, 2015 - ACS Publications
… In summary, we have discovered a novel heterocyclic replacement for our previously disclosed low molecular weight thrombin inhibitor 2. The acyl pyrroles 10 and 12 improved …
Number of citations: 7 pubs.acs.org
SK Yao, JC Ober, JJ Ferguson, HV Anderson… - Circulation, 1992 - Am Heart Assoc
BACKGROUND The efficacy of thrombolytic therapy in treating patients with acute myocardial infarction is limited by failure to achieve reperfusion in some patients, by the prolonged …
Number of citations: 63 www.ahajournals.org
R Kikumoto, Y Tamao, T Tezuka, S Tonomura… - Biochemistry, 1984 - ACS Publications
The potency of thrombin inhibition by 4-methyl-1-[A2-[(3-methyl-1, 2, 3, 4-tetrahydro-8-quinolinyl)-sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA) depended on the …
Number of citations: 429 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.